molecular formula C13H17N5OS B2632464 N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide CAS No. 1795190-40-7

N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Cat. No. B2632464
CAS RN: 1795190-40-7
M. Wt: 291.37
InChI Key: GKEZSMHKLHRPDI-UHFFFAOYSA-N
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Description

“N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide” is a complex organic compound that contains several functional groups, including a thiophene, a triazole, and a piperidine .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The thiophen-2-ylmethyl group is a five-membered ring containing four carbon atoms and one sulfur atom. The 1H-1,2,3-triazol-1-yl group is a five-membered ring containing two carbon atoms and three nitrogen atoms. The piperidine-1-carboxamide group is a six-membered ring containing five carbon atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Scientific Research Applications

Biomedical Research

  • Soluble Epoxide Hydrolase Inhibitors : N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide derivatives have been explored as inhibitors of soluble epoxide hydrolase. Such compounds, particularly those with a triazine heterocycle, display high potency and selectivity, impacting the serum biomarker 9,10-epoxyoctadec-12(Z)-enoic acid, indicating their potential for use in various disease models (Thalji et al., 2013).

Chemical and Structural Analysis

  • Structural Synthesis and Characterization : These compounds have been synthesized and characterized, with a focus on understanding their physical and chemical properties. The synthesis process often involves reactions with various substances, and the structures are confirmed using techniques like elemental analysis, 1H-NMR spectroscopy, and HPLC-MS (Safonov et al., 2017).

Antimicrobial Applications

  • Antibacterial Activity : Some derivatives of N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide exhibit antibacterial activity. These compounds have been tested in vitro against various bacterial species, demonstrating their potential as antimicrobial agents (Pitucha et al., 2010).

Antipsychotic Potential

  • Potential Antipsychotic Agents : Certain heterocyclic analogues of these compounds have been evaluated as potential antipsychotic agents. They show promise in in vitro and in vivo models, indicating their potential for further development in this area (Norman et al., 1996).

Anti-Angiogenic and DNA Cleavage Studies

  • Cancer Research : Derivatives of this compound have been studied for their anti-angiogenic properties and DNA cleavage capabilities, which are crucial for cancer research. Some derivatives showed significant anti-angiogenic and DNA cleavage activities, making them potential candidates for cancer treatment (Kambappa et al., 2017).

Enzyme Inhibitory Activity

  • Enzyme Inhibition for Therapeutic Purposes : These compounds have been evaluated for their ability to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This research is vital for developing treatments for diseases related to enzyme dysfunction (Cetin et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-4-(triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c19-13(14-10-12-2-1-9-20-12)17-6-3-11(4-7-17)18-8-5-15-16-18/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEZSMHKLHRPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

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